

Pharmacokinetic Profile and Renal Elimination

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Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

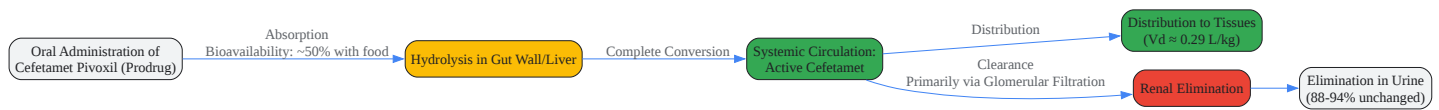
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The table below summarizes the key pharmacokinetic parameters of cefetamet in healthy individuals and the changes in renal impairment.

Parameter	Healthy Subjects (Normal Renal Function)	Patients with Severe Renal Impairment (CLcr <10 mL/min)	Primary Source / Context
Total Body Clearance (CLs)	136 - 177 mL/min [1] [2]	8.4 mL/min (0.14 mL/min/kg) [1]	[1] [2]
Renal Clearance (CLR)	119 - 142 mL/min [1] [2]	2.4 mL/min (0.04 mL/min/kg) [1]	[1] [2]
Non-Renal Clearance (CLNR)	17 mL/min [2]	Not significantly altered [1]	[1] [2]
Elimination Half-Life ($t_{1/2\beta}$)	2.0 - 2.5 hours [1] [3] [2]	29.1 hours [1]	[1]
Volume of Distribution (Vss)	0.29 L/kg [1] [3] [2]	Not significantly altered [1]	[1]
Fraction Excreted Unchanged in Urine	88% - 94% [3] [2]	Significantly decreased [1]	[1] [3]

The following diagram illustrates the journey of cefetamet pivoxil through the body and its primary elimination pathway.



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Key Experimental Methodologies

The data on cefetamet's renal elimination come from well-controlled clinical studies. Key methodological details are below.

Study Design and Population

- **Typical Design:** Open-label or double-blind, single-dose or multiple-dose studies in healthy volunteers and patients with varying degrees of renal function [1] [4].
- **Renal Impairment Classification:** Patients are grouped based on creatinine clearance (CL_{cr}), measured or estimated via the Cockcroft-Gault method. Groups typically include normal function (CL_{cr} >80 mL/min), mild (40-80 mL/min), moderate (10-39 mL/min), and severe impairment (CL_{cr} <10 mL/min) [1].

Dosing and Sample Collection

- **Dosing:** Intravenous cefetamet (e.g., 515 mg infusion) to determine absolute parameters, and oral cefetamet pivoxil (e.g., 500-1000 mg) to study the prodrug's behavior [1] [3].
- **Sample Collection:** Serial blood samples and cumulative urine collections over 24-48 hours. In severe renal impairment, collection periods are extended due to the prolonged half-life [1].

Bioanalytical Methods

- **High-Performance Liquid Chromatography (HPLC):** A primary method for determining cefetamet concentrations in plasma, serum, and urine [5].
- **Microbiological Bioassay:** Used in some studies to measure antimicrobial activity in serum and urine [4].

Pharmacokinetic and Statistical Analysis

- **Non-Compartmental Analysis** is standard. Creatinine clearance is used to assess correlation with cefetamet's total, renal, and nonrenal clearances [1].
- **Statistical tests** (e.g., ANOVA) compare parameters across renal function groups [1] [4].

Clinical Implications for Dosing

The strong dependence of cefetamet clearance on renal function necessitates dosage adjustments to avoid drug accumulation and toxicity [1] [6].

Renal Function (Creatinine Clearance)	Recommended Dosage Regimen
Normal (CLcr \geq 80 mL/min/1.73m ²)	Standard dose (e.g., 500 mg) every 12 hours [6].
Mild Impairment (CLcr 40-80 mL/min/1.73m ²)	One-half the standard dose every 12 hours [1].
Moderate Impairment (CLcr 10-39 mL/min/1.73m ²)	One-quarter the standard daily dose, given once or twice daily [1].
Severe Impairment (CLcr $<$ 10 mL/min/1.73m ²)	One-quarter the standard daily dose. A normal standard dose is recommended as a loading dose on the first day of treatment [1].

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